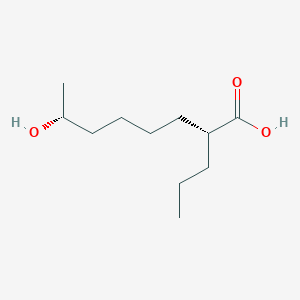
(2R,7R)-7-hydroxy-2-propyloctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,7R)-7-hydroxy-2-propyloctanoic acid is an organic compound with the molecular formula C11H22O3 It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,7R)-7-hydroxy-2-propyloctanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an ester, using chiral catalysts. The reaction conditions typically include the use of reducing agents like sodium borohydride or lithium aluminum hydride, along with chiral ligands to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts, such as palladium or platinum, to achieve the reduction of the precursor compounds. The reaction conditions are carefully controlled to maximize yield and ensure the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
(2R,7R)-7-hydroxy-2-propyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation or esterification.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for halogenation, and alcohols in the presence of acid catalysts for esterification.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Halogenated compounds or esters.
Aplicaciones Científicas De Investigación
(2R,7R)-7-hydroxy-2-propyloctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or antioxidant.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R,7R)-7-hydroxy-2-propyloctanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to enzymes or receptors. The carboxylic acid group can undergo ionization, influencing the compound’s solubility and transport within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,7R)-7-hydroxy-2-propyloctanoic acid can be compared with other hydroxy acids, such as:
- (2R,3R)-3-hydroxy-2-methylbutanoic acid
- (2S,3S)-3-hydroxy-2-methylbutanoic acid
- (2R,3R)-3-hydroxy-2-phenylpropanoic acid
Uniqueness
- The unique stereochemistry of this compound distinguishes it from other similar compounds. Its specific configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies.
Propiedades
Número CAS |
824961-08-2 |
|---|---|
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
(2R,7R)-7-hydroxy-2-propyloctanoic acid |
InChI |
InChI=1S/C11H22O3/c1-3-6-10(11(13)14)8-5-4-7-9(2)12/h9-10,12H,3-8H2,1-2H3,(H,13,14)/t9-,10-/m1/s1 |
Clave InChI |
JEOQOWYMMPYUAH-NXEZZACHSA-N |
SMILES isomérico |
CCC[C@H](CCCC[C@@H](C)O)C(=O)O |
SMILES canónico |
CCCC(CCCCC(C)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate](/img/structure/B14214562.png)
![3-{3-Fluoro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14214567.png)

![Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate](/img/structure/B14214587.png)


![(2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol](/img/structure/B14214613.png)

![1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14214622.png)
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14214628.png)
![4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14214634.png)

![5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14214649.png)
![10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol](/img/structure/B14214655.png)
